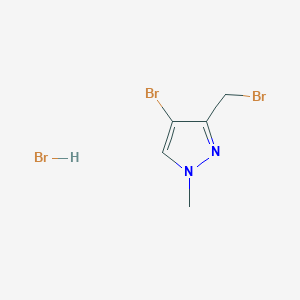

4-溴-3-(溴甲基)-1-甲基吡唑;氢溴酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Bromo-3-(bromomethyl)-1-methylpyrazole; hydrobromide is a chemical compound that has been extensively researched for its potential applications in the field of medicine and biology. This compound is a potent inhibitor of several enzymes and has shown promising results in various in vitro and in vivo studies.

科学研究应用

Electrochemical Bromofunctionalization

This compound can be used in the electrochemical bromofunctionalization of alkenes. The process involves the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor, which can convert alkenes to their corresponding dibromides, bromohydrines, and cyclized products .

Synthesis of Bromohydrins

Bromohydrins: are valuable intermediates in organic synthesis. The compound can serve as a precursor for the synthesis of bromohydrins through various bromination reactions, providing a safer and more sustainable methodology compared to traditional brominating reagents .

Preparation of Pyridine Derivatives

It is used in the preparation of pyridine derivatives , which are crucial in pharmaceuticals and agrochemicals. For instance, it can react with diamines to form corresponding diamines, which are key intermediates in the synthesis of various bioactive molecules .

Benzoxazine Derivatives

The compound can be utilized in the synthesis of benzoxazine derivatives . These derivatives have applications in the production of high-performance thermosets, which are used in coatings, adhesives, and composite materials .

Halogenation Reactions

In halogenation reactions , this compound can act as a brominating agent for the selective introduction of bromine atoms into organic molecules, which is a fundamental step in the synthesis of many organic compounds .

Medicinal Chemistry

In medicinal chemistry , the compound’s ability to introduce bromine atoms into molecules makes it a valuable tool for the synthesis of various pharmaceuticals, where brominated compounds often exhibit significant biological activity .

Material Science

In material science , the brominated pyrazole derivatives can be used to modify the properties of materials, such as enhancing flame retardancy or altering electronic characteristics for use in electronic devices .

Catalysis

Lastly, in the field of catalysis , brominated intermediates derived from this compound can be used to facilitate various chemical transformations, including coupling reactions that are pivotal in the synthesis of complex organic molecules .

属性

IUPAC Name |

4-bromo-3-(bromomethyl)-1-methylpyrazole;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Br2N2.BrH/c1-9-3-4(7)5(2-6)8-9;/h3H,2H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXSULRCFQRTFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)CBr)Br.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Br3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.83 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethylbenzoate](/img/structure/B2588158.png)

![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2588161.png)

![(E)-2-cyano-N-(3,5-dichlorophenyl)-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2588165.png)

![N-[cyano(3,4-dichlorophenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2588169.png)

![(E)-methyl 2-cyano-3-(2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2588177.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2588178.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2588180.png)